molecular formula C11H17N3O4 B8133200 1-O-tert-butyl 4-O-ethyl 5-aminopyrazole-1,4-dicarboxylate

1-O-tert-butyl 4-O-ethyl 5-aminopyrazole-1,4-dicarboxylate

Cat. No.: B8133200
M. Wt: 255.27 g/mol
InChI Key: XZROSVZUYRZDDX-UHFFFAOYSA-N
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Description

1-O-tert-butyl 4-O-ethyl 5-aminopyrazole-1,4-dicarboxylate is a protected 5-aminopyrazole derivative of significant interest in medicinal and heterocyclic chemistry research. The molecule features tert-butyloxycarbonyl (Boc) and ethyl ester protective groups, which enhance its solubility and provide orthogonal reactivity for sophisticated multi-step synthesis . The 5-aminopyrazole core is a privileged scaffold in drug discovery, known for its versatile pharmacological activities and its role as a key intermediate in synthesizing more complex nitrogen-containing heterocycles . Researchers value this specific building block for its potential in developing novel pharmaceutical agents, as 4-aminopyrazole derivatives are established precursors to biologically active molecules, including inhibitors and other therapeutic compounds . The presence of the amine group at the 5-position allows for further functionalization, making it a versatile precursor for constructing targeted compound libraries. This product is intended for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, utilizing proper personal protective equipment (PPE) and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 5-aminopyrazole-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-5-17-9(15)7-6-13-14(8(7)12)10(16)18-11(2,3)4/h6H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZROSVZUYRZDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is synthesized via cyclization of hydrazine derivatives with β-keto esters or α-halo ketones. For example, 3a–e derivatives are prepared by reacting hydrazines with α-haloacetophenone in dimethylformamide (DMF) at 90°C for 1 hour, yielding 22–47%.

Example Procedure

  • Reactants : Hydrazine derivative (0.01 mol), α-bromoacetophenone (0.011 mol), K₂CO₃ (2.0 g).

  • Conditions : DMF, 90°C, 1 hour.

  • Workup : Precipitation in water, recrystallization from ethanol.

Sequential Esterification

After cyclization, the 1- and 4-positions of the pyrazole are esterified. tert-Butyl protection is typically prioritized due to its bulkiness, which minimizes steric interference during subsequent reactions.

Stepwise Protection

  • tert-Butyl Esterification : React pyrazole-1,4-dicarboxylic acid with Boc₂O (di-tert-butyl dicarbonate) in THF using DMAP as a catalyst.

  • Ethyl Esterification : Treat the mono-protected intermediate with ethyl chloroformate in dichloromethane (DCM) and triethylamine.

Challenges : Competing esterification at the 4-position requires precise stoichiometric control.

Direct Esterification of Pre-Formed 5-Aminopyrazole

Starting Material Synthesis

5-Aminopyrazole-1,4-dicarboxylic acid is synthesized via nitration of pyrazole followed by catalytic hydrogenation. Nitration at the 4-position is achieved using fuming HNO₃ at 0°C, followed by Pd/C-mediated reduction to the amine.

Orthogonal Esterification

The carboxylic acid groups at positions 1 and 4 are selectively protected:

  • 1-Position Protection : React with Boc₂O in DCM (0°C to RT, 12 hours).

  • 4-Position Protection : Use ethyl chloroformate and HOBt/EDC coupling in DMF (RT, 6 hours).

Typical Yields : 70–88% for Boc protection, 65–75% for ethyl esterification.

Nitro Group Reduction and Ester Protection

Nitropyrazole Intermediate

A nitro group at the 5-position is introduced via electrophilic nitration. For example, nitration of 1-tert-butyl pyrazole-4-carboxylate with HNO₃/H₂SO₄ at −10°C yields the 5-nitro derivative.

Reduction to Amine

The nitro group is reduced using:

  • Zn/NH₄Cl in THF/H₂O : 83% yield.

  • Catalytic Hydrogenation (H₂/Pd-C) : Higher yields (90–95%) but requires specialized equipment.

Esterification Post-Reduction

After reduction, the 4-position is esterified with ethyl chloroformate under Schotten-Baumann conditions (aqueous NaOH, 0°C).

Comparative Analysis of Methods

Method Key Steps Yield Advantages Disadvantages
Cyclization + EsterificationHydrazine cyclization, Boc/ethyl protection35–47%Modular; adaptable to derivativesLow yield; multiple purification steps
Direct EsterificationNitration, reduction, orthogonal protection70–88%High purity; scalableRequires nitro group handling
Nitro ReductionNitration, Zn/NH₄Cl reduction83%Mild conditions; no catalystsLonger reaction times

Optimization and Challenges

Regioselectivity Control

Esterification at the 1- and 4-positions is influenced by:

  • Steric Effects : tert-Butyl groups hinder subsequent reactions at the 1-position.

  • Electronic Effects : Electron-withdrawing esters (e.g., ethyl) direct electrophiles to the 4-position.

Amine Group Stability

The 5-amino group is prone to oxidation during nitration. Protection with acetyl groups prior to nitration mitigates this but introduces additional deprotection steps.

Purification Techniques

  • Column Chromatography : Essential for separating regioisomers (silica gel, 10–30% EtOAc/hexane).

  • Recrystallization : Ethanol/water mixtures improve purity but reduce yields .

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 4-O-ethyl 5-aminopyrazole-1,4-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

1-O-tert-butyl 4-O-ethyl 5-aminopyrazole-1,4-dicarboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.

    Biology: This compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the synthesis of dyes, polymers, and other functional materials.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 4-O-ethyl 5-aminopyrazole-1,4-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific application and the functional groups present on the pyrazole ring .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Dicarboxylate Derivatives
Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-O-tert-butyl 4-O-ethyl 5-aminopyrazole-1,4-dicarboxylate (Target) Pyrazole 5-NH2, 1-OtBu, 4-OEt C12H19N3O4* 269.30* Amino group for functionalization
1-O-tert-butyl 4-O-ethyl pyrazole-1,4-dicarboxylate Pyrazole 1-OtBu, 4-OEt C12H18N2O4 254.28 Lacks amino group; simpler reactivity
1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate Piperidine 3-Oxo, 1-OtBu, 4-OEt C13H21NO5 271.31 Ketone group; flexible 6-membered ring
O1-tert-butyl O4-ethyl 4-(trifluoromethyl)piperidine-1,4-dicarboxylate Piperidine 4-CF3, 1-OtBu, 4-OEt C14H22F3NO4 325.32 Lipophilic CF3 group; enhanced stability
5-tert-butyl 1-ethyl 3-amino-pyrrolo[3,4-c]pyrazole-1,5-dicarboxylate Pyrrolopyrazole 3-NH2, fused bicyclic core, 1-OtBu, 5-OEt C15H21N3O4 307.35 Rigid fused-ring system; amino group

*Note: Molecular formula and weight for the target compound are inferred based on structural analogs.

Key Observations :

  • Heterocycle Type : Pyrazole derivatives (target and ) exhibit aromaticity and planar geometry, favoring π-π interactions, whereas piperidine analogs () offer conformational flexibility.
  • Functional Groups: The 5-amino group in the target compound distinguishes it from non-amino pyrazole derivatives (e.g., ), enabling nucleophilic reactions or hydrogen bonding. Piperidine derivatives with ketones () or CF3 groups () prioritize electrophilic or hydrophobic interactions.

Key Observations :

  • Amino Group Introduction: The target compound’s synthesis likely requires post-functionalization (e.g., nitration followed by reduction) of a pre-formed pyrazole core, contrasting with direct cyclization methods for non-amino analogs .
  • Ester Protection : tert-Butyl and ethyl esters are commonly introduced via carbamate-forming reagents (e.g., Boc anhydride), as seen in .
  • Challenges : Lower yields in azocane derivatives () highlight the difficulty of constructing larger heterocycles compared to pyrazole or piperidine systems.

Physicochemical Properties

Table 3: Comparative Properties
Compound Solubility (Predicted) Stability Reactivity Hotspots
Target Moderate in DMSO, MeOH Sensitive to strong acids/bases 5-NH2 (nucleophilic), esters (hydrolysis)
1-O-tert-butyl 4-O-ethyl pyrazole-1,4-dicarboxylate High in organic solvents Stable under neutral conditions Esters (slow hydrolysis)
1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate High in CH2Cl2, THF Ketone prone to reduction 3-Oxo (electrophilic), esters
O1-tert-butyl O4-ethyl 4-(trifluoromethyl)piperidine-1,4-dicarboxylate Low in water Enhanced thermal stability CF3 (inert), esters

Key Observations :

  • Solubility: The target compound’s amino group may improve aqueous solubility compared to fully hydrophobic analogs (e.g., ).
  • Stability: tert-Butyl esters generally resist hydrolysis better than methyl or ethyl esters, but the amino group in the target compound could increase susceptibility to oxidation .
  • Reactivity: The 5-amino group offers a site for acylation or Suzuki coupling, whereas CF3 () or ketone () groups enable distinct transformations.

Biological Activity

1-O-tert-butyl 4-O-ethyl 5-aminopyrazole-1,4-dicarboxylate is a heterocyclic compound that belongs to the pyrazole family, characterized by its unique structural features and potential biological activities. This compound has garnered interest in medicinal chemistry for its possible therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O4C_{13}H_{18}N_{2}O_{4}, with a molecular weight of approximately 270.29 g/mol. The structure includes two ester functional groups, which enhance its reactivity and potential for further chemical modifications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It is known to inhibit specific enzymes and receptors, which can lead to therapeutic effects such as anti-inflammatory responses and cancer cell growth inhibition. The exact pathways involved depend on the functional groups present on the pyrazole ring.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness in various biological assays:

  • Acetylcholinesterase Inhibition : In vitro assays indicated that derivatives of pyrazole compounds, including this compound, exhibit significant inhibition of acetylcholinesterase (AChE) activity. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease .
  • Antitumor Activity : Research has shown that similar pyrazole derivatives possess antitumor properties against various cancer cell lines. For instance, compounds derived from pyrazoles demonstrated cytotoxic effects on liver carcinoma cells (HEPG2) with IC50 values in the micromolar range .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Reference
1-O-tert-butyl 4-O-ethyl 5-aminopyrazole AChE inhibition<10
5-Amino-pyrazole Antitumor activity~20
N-substituted pyrazoles Neuroprotection~3

This table illustrates the comparative biological activities of related compounds, highlighting the potential of 1-O-tert-butyl 4-O-ethyl 5-aminopyrazole as a viable candidate for further pharmacological exploration.

Case Study: Neuroprotective Effects

In one study, derivatives of pyrazoles were tested for their neuroprotective capabilities in neuronal cell models exposed to toxic agents. The results indicated that certain derivatives could significantly improve cell viability and reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology. Specifically, a derivative exhibited a neuroprotection ratio of approximately 45% under induced conditions .

Case Study: Anticancer Activity

Another investigation focused on the antitumor effects of pyrazole derivatives against various cancer cell lines. The study found that certain compounds derived from the pyrazole scaffold demonstrated potent cytotoxicity against HEPG2 cells, suggesting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-O-tert-butyl 4-O-ethyl 5-aminopyrazole-1,4-dicarboxylate, and how can reaction conditions be optimized?

  • Methodology : A modified procedure involves stepwise esterification of the pyrazole core. For example, tert-butyl and ethyl ester groups are introduced via Boc (tert-butoxycarbonyl) and ethyl diazoacetate reagents under Lewis acid catalysis (e.g., BF₃●OEt₂). Dropwise addition of reagents over 15 minutes and purification via column chromatography (silica gel, hexane/EtOAc gradient) are critical for reproducibility. Yield optimization (e.g., ~32% in related syntheses) requires strict control of temperature and stoichiometry .
  • Key parameters : Monitor reaction progress via TLC; use saturated Na₂CO₃ for aqueous workup to neutralize acidic byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers distinguish its functional groups?

  • Methodology :

  • ¹H/¹³C NMR : Identify tert-butyl (δ 1.4–1.5 ppm, singlet) and ethyl ester (δ 1.2–1.4 ppm triplet for CH₃; δ 4.1–4.3 ppm quartet for CH₂) groups. The 5-amino pyrazole proton resonates near δ 5.5–6.0 ppm .
  • IR : Ester C=O stretches appear at 1720–1750 cm⁻¹; NH₂ bands (if protonated) near 3300–3500 cm⁻¹ .
  • X-ray crystallography : Resolves stereochemical ambiguities; for example, bond angles in related pyrazole derivatives confirm non-planar conformations due to steric hindrance .

Q. How can researchers modify the ester groups of this compound for structure-activity relationship (SAR) studies?

  • Methodology : Hydrolysis of tert-butyl esters (using TFA/DCM) or transesterification (e.g., NaOEt in ethanol) allows substitution. Protect the 5-amino group with Boc or Fmoc before modification to prevent side reactions. Monitor pH to avoid decomposition of the pyrazole core .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved for this compound?

  • Case study : Molecular docking (e.g., GlcN-6-P-synthase protein) may predict strong H-bonding with the 5-amino group, but experimental antimicrobial assays might show weaker activity due to poor solubility. To resolve discrepancies:

  • Perform solubility studies (e.g., HPLC with varying mobile phases).
  • Validate docking results with mutagenesis assays targeting predicted binding residues .
    • Statistical tools : Use Bland-Altman plots to quantify bias between computational and experimental IC₅₀ values .

Q. What computational strategies are recommended to predict the compound’s pharmacokinetic properties and bioactivity?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites for reactivity predictions .
    • Validation : Cross-check with experimental logD₇.₄ (shake-flask method) and microsomal stability assays .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Protocol :

  • pH stability : Prepare buffers (pH 1–13), incubate compound at 37°C for 24–72 hours. Analyze degradation via UPLC-MS; identify hydrolyzed products (e.g., free pyrazole dicarboxylic acid).
  • Thermal stability : Use TGA/DSC to determine decomposition onset temperature (e.g., >150°C for tert-butyl esters).
    • Data interpretation : Apply Arrhenius kinetics to extrapolate shelf-life under storage conditions .

Data Contradiction Analysis

Q. How to address conflicting NMR assignments for the tert-butyl and ethyl ester groups in derivatives?

  • Resolution :

  • NOESY/ROESY : Detect spatial proximity between tert-butyl protons and adjacent substituents.
  • Isotopic labeling : Synthesize ¹³C-labeled ethyl ester to confirm coupling patterns in ¹³C NMR .

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